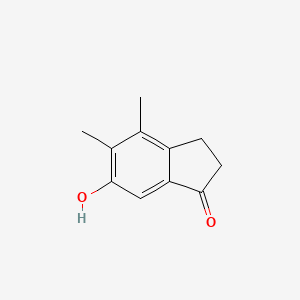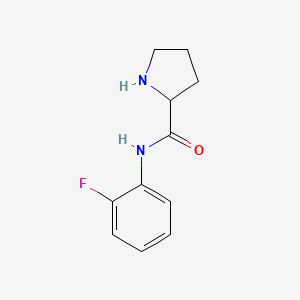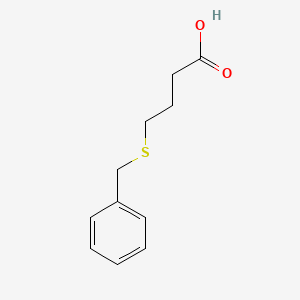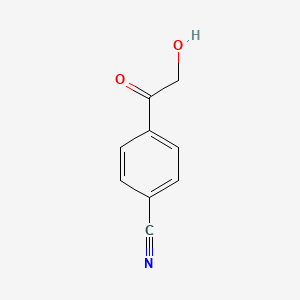
4-(2-羟基乙酰基)苯甲腈
描述
4-(2-Hydroxyacetyl)benzonitrile is a member of benzenes and a nitrile . It is also known as 4-cyanobenzoylcarbinol . The CAS number for this compound is 36776-32-6 .
Molecular Structure Analysis
The molecular formula of 4-(2-Hydroxyacetyl)benzonitrile is C9H7NO2 . The InChI code is 1S/C9H7NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,11H,6H2 . The molecular weight is 161.16 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Hydroxyacetyl)benzonitrile include a molecular weight of 161.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 61.1 Ų . The complexity of the molecule is 208 .科学研究应用
有机合成和催化
4-(2-羟基乙酰基)苯甲腈衍生物的一个关键应用领域是有机合成,在有机合成中,这些化合物充当化学反应中的中间体或催化剂。例如,Jia 和 Wang(2016 年)的研究引入了一种新颖的 N-杂环卡宾催化的 [4 + 2]-苯环化方案来组装苯甲腈骨架,展示了苯甲腈衍生物在构建复杂有机分子中的效用 (Jia 和 Wang,2016)。
材料科学
在材料科学中,苯甲腈衍生物用于增强材料的性能。例如,Huang 等人(2014 年)证明了 4-(三氟甲基)-苯甲腈可用作锂离子电池中的电解质添加剂,显着提高了它们的循环稳定性和性能 (Huang 等,2014)。
药物化学
苯甲腈衍生物在药物化学中也很突出,在药物化学中它们被用于开发新的治疗剂。Aikawa 等人(2017 年)报道了新型选择性雄激素受体调节剂 (SARM) 的合成和生物学评估,确定 4-(5-氧代吡咯烷-1-基)苯甲腈衍生物由于其在各种检测中的理想 SARM 特征而成为有希望的临床候选药物 (Aikawa 等,2017)。
环境科学
在环境科学中,苯甲腈除草剂的微生物降解是一个重要的研究领域,重点是了解降解途径、持久性代谢物和参与的降解生物,以减轻地下水污染问题。Holtze 等人(2008 年)提供了对二氯苯腈、溴草灵和异草灵的微生物降解的见解,突出了这项研究在解决环境污染中的重要性 (Holtze 等,2008)。
安全和危害
The safety information for 4-(2-Hydroxyacetyl)benzonitrile indicates that it is a warning hazard . The hazard statements include that it is combustible, and it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
属性
IUPAC Name |
4-(2-hydroxyacetyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYNMXWYNFMIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



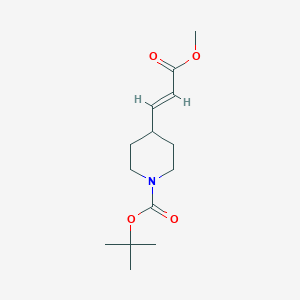
![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)




![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)

